What is Bupivacaine-d9 and its chemical structure
What is Bupivacaine-d9 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bupivacaine-d9, a deuterated analog of the local anesthetic Bupivacaine. It covers its chemical structure, properties, synthesis, and applications, with a focus on its use as an internal standard in analytical chemistry.
Core Concepts
Bupivacaine-d9 is a stable isotope-labeled version of Bupivacaine, where nine hydrogen atoms on the butyl group have been replaced with deuterium.[1] This isotopic substitution results in a molecule that is chemically identical to Bupivacaine in its reactivity but has a higher mass. This property makes it an ideal internal standard for quantitative analysis of Bupivacaine in biological matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.[4]
Chemical Structure and Properties
The chemical structure of Bupivacaine-d9 is characterized by a piperidine ring attached to a 2,6-dimethylphenyl group via an amide linkage, and a deuterated butyl group attached to the piperidine nitrogen.
Chemical Formula: C₁₈H₁₉D₉N₂O[5]
Molecular Weight: Approximately 297.49 g/mol [5]
CAS Number: 474668-57-0[5]
Synonyms: 1-(butyl-d9)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide[3]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₁₈H₁₉D₉N₂O | [5] |
| Molecular Weight | 297.49 g/mol | [5] |
| CAS Number | 474668-57-0 | [5] |
| Alternate CAS Number (HCl Salt) | 1286973-34-9 | [5] |
| Isotopic Purity | ≥99% deuterated forms (d1-d9) | [2] |
| Solubility (DMF) | 30 mg/mL | [2] |
| Solubility (DMSO) | 25 mg/mL | [2] |
| Solubility (Ethanol) | 30 mg/mL | [2] |
Experimental Protocols
Synthesis of Bupivacaine-d9
The synthesis of Bupivacaine-d9 is not commonly detailed in publicly available literature, as it is typically produced by specialized chemical suppliers. However, based on the known synthesis of Bupivacaine and related deuterated compounds, a plausible synthetic route can be outlined.[6][7] The general synthesis of bupivacaine involves the N-alkylation of (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. To produce Bupivacaine-d9, a deuterated alkylating agent would be used.
Hypothetical Synthesis Scheme:
A likely precursor, (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, can be synthesized from 2-piperidinecarboxylic acid and 2,6-dimethylaniline.[7] The final step would involve the N-alkylation of this intermediate with a deuterated butyl bromide (bromo-n-butane-d9).
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Step 1: Amide Formation: Reaction of 2-piperidinecarboxylic acid with a suitable activating agent (e.g., thionyl chloride or a carbodiimide) followed by reaction with 2,6-dimethylaniline to form the amide intermediate.
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Step 2: N-Alkylation: The secondary amine of the piperidine ring in the amide intermediate is then alkylated using bromo-n-butane-d9 in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile or DMF) to yield Bupivacaine-d9.
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Step 3: Purification: The final product would be purified using standard techniques such as column chromatography and/or recrystallization to achieve high purity.
Analytical Method: Quantification of Bupivacaine in Human Plasma using LC-MS/MS with Bupivacaine-d9 as an Internal Standard
This protocol is a representative example based on established methods for Bupivacaine analysis.[8][9]
1. Materials and Reagents:
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Bupivacaine analytical standard
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Bupivacaine-d9 (internal standard)
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Human plasma (blank)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Sample Preparation (Solid Phase Extraction): a. Thaw plasma samples and standards at room temperature. b. To 100 µL of plasma, add 10 µL of Bupivacaine-d9 internal standard working solution (e.g., 1 µg/mL in methanol). c. Add 200 µL of 0.1% formic acid in water and vortex. d. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. e. Load the plasma mixture onto the SPE cartridge. f. Wash the cartridge with 1 mL of 5% methanol in water. g. Elute the analytes with 1 mL of methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
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LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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MS/MS Detection:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Scan Type: Multiple Reaction Monitoring (MRM)
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MRM Transitions:
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Bupivacaine: Q1 m/z 289.2 -> Q3 m/z 140.1
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Bupivacaine-d9: Q1 m/z 298.2 -> Q3 m/z 140.1
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5. Data Analysis:
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Quantify Bupivacaine by calculating the peak area ratio of the analyte to the internal standard (Bupivacaine/Bupivacaine-d9).
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Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of Bupivacaine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
The primary mechanism of action of Bupivacaine is the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the initiation and propagation of nerve impulses, resulting in local anesthesia.[10] While Bupivacaine-d9 is used as an analytical tool and not for its pharmacological effects, understanding the parent compound's mechanism is crucial for researchers in drug development. Bupivacaine can also affect other ion channels, including potassium and calcium channels, and has been shown to interact with NMDA receptors.[4]
The following diagram illustrates the workflow for a typical bioanalytical study involving the quantification of Bupivacaine using Bupivacaine-d9.
References
- 1. Bupivacaine-d9 | C18H28N2O | CID 71314294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Page loading... [guidechem.com]
- 4. Actions of bupivacaine, a widely used local anesthetic, on NMDA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
- 6. Synthesis and Characterization of 3-Hydroxybupivacaine and Deuterated 3-Hydroxybupivacaine for Use in Equine Medication Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]
- 8. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
